1-Chloro-4-cyclopentylbenzene

Description

Contextualization within Halogenated Aromatic and Cycloalkyl Compounds

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. rsc.org These compounds, including derivatives of chlorobenzene (B131634), have found extensive use as solvents and as intermediates in the synthesis of a wide array of other chemicals. rsc.org The presence of a halogen, such as chlorine, on the aromatic ring significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Simultaneously, the cyclopentyl group places this molecule within the category of cycloalkyl aromatic compounds. The introduction of a cycloalkyl moiety to an aromatic ring can impact the compound's physical properties, such as its lipophilicity and molecular conformation. These characteristics are of particular interest in fields like medicinal chemistry, where molecular shape and solubility are critical determinants of biological activity.

Historical Development and Significance in Chemical Research

The synthesis of 1-Chloro-4-cyclopentylbenzene is rooted in the foundational principles of electrophilic aromatic substitution, most notably the Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877. netlify.app These reactions provided a method for attaching alkyl or acyl substituents to an aromatic ring. netlify.app

The significance of this and similar molecules in chemical research often lies in their role as building blocks for more complex structures. The combination of a reactive chloro-substituted phenyl group and a cyclopentyl ring offers multiple avenues for further chemical modification.

Structural Features and Nomenclature Considerations

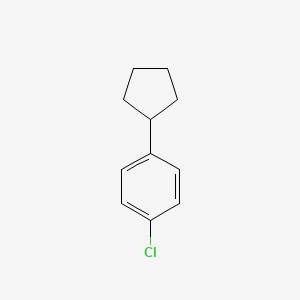

The systematic IUPAC name for this compound is this compound. nih.gov Its chemical structure consists of a benzene ring substituted with a chlorine atom and a cyclopentyl group at the para position (positions 1 and 4, respectively).

| Property | Value |

| Molecular Formula | C₁₁H₁₃Cl nih.gov |

| Molecular Weight | 180.67 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| Synonyms | Benzene, 1-chloro-4-cyclopentyl- chemicalbook.com |

| CAS Number | 91335-74-9 chemicalbook.com |

The presence of the chlorine atom, an electronegative element, polarizes the C-Cl bond and influences the electron density of the aromatic ring. The cyclopentyl group, a five-membered saturated hydrocarbon ring, adds a non-planar, aliphatic character to the molecule.

Spectroscopic analysis provides further insight into its structure. While specific NMR data for this compound is not widely published, predictions can be made based on analogous structures. In the ¹H NMR spectrum, one would expect to see signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the protons on the benzene ring, and signals in the aliphatic region for the protons of the cyclopentyl group. The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring, with the carbon attached to the chlorine atom being significantly influenced, as well as signals for the carbons of the cyclopentyl ring. actachemicamalaysia.com Mass spectrometry data for this compound is available and can be used to confirm its molecular weight and fragmentation pattern. nih.gov

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is primarily as a chemical intermediate in organic synthesis. Its structure allows for a variety of chemical transformations. The chlorine atom on the aromatic ring can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The aromatic ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.

While specific, high-profile applications in blockbuster pharmaceuticals or widely used materials are not extensively documented, the utility of substituted cycloalkylbenzenes is recognized. For instance, the introduction of cycloalkyl groups into polycyclic aromatic compounds is a strategy explored in the development of materials for organic light-emitting diodes (OLEDs).

Research involving similar structures suggests that this compound could be a precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The exploration of its reactivity and its incorporation into larger, more functional molecules remains an active area of interest for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-cyclopentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNUHSLYUDNRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 Chloro 4 Cyclopentylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Aryl Chloride

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, aryl halides like 1-chloro-4-cyclopentylbenzene are generally inert to traditional nucleophilic substitution reactions. This low reactivity can be overcome under specific conditions, such as the presence of strong electron-withdrawing groups on the aryl halide or the use of very strong nucleophiles under harsh conditions. libretexts.org

Mechanistic Studies of SNAr Processes

The most common mechanism for nucleophilic aromatic substitution is the SNAr or addition-elimination pathway. wikipedia.orgbyjus.com This process involves two main steps. Initially, the nucleophile attacks the carbon atom attached to the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the subsequent step, the leaving group is eliminated, which restores the aromaticity of the ring. libretexts.org

For an SNAr reaction to proceed efficiently, the aromatic ring is typically "activated" by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These groups stabilize the anionic Meisenheimer intermediate through resonance. byjus.com In the case of this compound, the cyclopentyl group is electron-donating, which deactivates the ring towards nucleophilic attack, making the formation of the Meisenheimer complex energetically unfavorable.

Under forcing conditions, such as high temperature and pressure, unactivated aryl halides can react with strong nucleophiles through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pub

Reactivity Profiles with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon-based)

The reactivity of this compound with various nucleophiles via the SNAr pathway is expected to be low due to the lack of activating groups.

Oxygen, Nitrogen, and Sulfur Nucleophiles: Reactions with common nucleophiles like hydroxides, alkoxides, amines, and thiolates generally require harsh conditions when the aryl halide is not activated. libretexts.org For instance, the reaction of chlorobenzene (B131634) with sodium hydroxide (B78521) to produce phenol (B47542) requires a temperature of 350 °C. pressbooks.pub While thiols are generally more nucleophilic than their oxygen or nitrogen counterparts, their reaction with unactivated aryl chlorides would still likely necessitate forcing conditions. nih.gov

Carbon-based Nucleophiles: Carbon-based nucleophiles are typically not reactive enough to participate in SNAr reactions with unactivated aryl halides.

Recent research has explored catalytic methods to facilitate SNAr reactions of unactivated aryl chlorides. For example, rhodium-catalyzed reactions with weakly nucleophilic hexafluoro-2-propanol have been developed. researchgate.net Similarly, ruthenium complexes have been shown to catalyze the SNAr of unsubstituted aryl chlorides by forming a Ru(η⁶-arylchloride) intermediate, which activates the ring towards nucleophilic attack. rsc.org

Influence of Substituent Effects on SNAr Reactivity

Substituent effects play a crucial role in the feasibility of SNAr reactions. Electron-withdrawing groups, particularly those in the ortho and/or para positions relative to the leaving group, significantly accelerate the reaction by stabilizing the intermediate carbanion. libretexts.orglibretexts.org Conversely, electron-donating groups decrease the rate of reaction. nih.gov

The cyclopentyl group in this compound is an alkyl group, which is weakly electron-donating. This property increases the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. This deactivating effect hinders the formation of the Meisenheimer complex, which is a key intermediate in the SNAr mechanism. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Site

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and are particularly useful for functionalizing less reactive aryl halides like this compound. chemscene.com

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. fishersci.co.uklibretexts.org This reaction is widely used due to its mild conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic byproducts. fishersci.co.uk

For unreactive aryl chlorides, the choice of a suitable phosphine (B1218219) ligand is critical for the success of the Suzuki-Miyaura coupling. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic acid | Palladium source (e.g., Pd(OAc)₂) + Ligand | e.g., K₃PO₄, Cs₂CO₃ | 4-Aryl-1-cyclopentylbenzene |

Negishi Coupling Studies

The Negishi coupling is another powerful cross-coupling reaction that utilizes a nickel or palladium catalyst to couple an organozinc compound with an organohalide. This method is also effective for creating carbon-carbon bonds with aryl chlorides.

The general mechanism of the Negishi coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The use of organozinc reagents can sometimes offer advantages in terms of reactivity and functional group compatibility.

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Organozinc halide | Palladium or Nickel complex | Substituted cyclopentylbenzene (B1606350) |

Heck Reaction Applications

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (like an aryl chloride) with an alkene. For this compound, the C-Cl bond can be activated by a palladium(0) catalyst. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst.

While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine ligands, have made their use in Heck reactions increasingly feasible. In a typical application, this compound would react with an alkene, such as styrene (B11656) or an acrylate, to form a 4-cyclopentylstilbene or cinnamate (B1238496) derivative, respectively.

Table 1: Representative Heck Reaction with this compound

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System | Product Structure |

| This compound | Styrene | Pd(OAc)₂, Phosphine Ligand, Base | 1-Cyclopentyl-4-styrylbenzene |

| This compound | Ethyl acrylate | PdCl₂(PPh₃)₂, Base (e.g., Et₃N) | Ethyl 3-(4-cyclopentylphenyl)acrylate |

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The versatility and mild reaction conditions of the Sonogashira coupling make it a widely used process in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org

For this compound, this reaction provides a direct route to synthesizing arylalkynes. The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl chloride, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, acts as the alkyne transfer reagent. Reductive elimination from the palladium center then yields the final coupled product. While aryl chlorides can be challenging substrates, specialized ligand systems can facilitate their coupling. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: Sonogashira Coupling of this compound

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst System | Product Structure |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI, Base (e.g., piperidine) | 1-Cyclopentyl-4-(phenylethynyl)benzene |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 1-Cyclopentyl-4-((trimethylsilyl)ethynyl)benzene |

Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This method has become a central tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction's development has gone through several "generations" of catalyst systems, enabling the coupling of a wide array of amines with aryl halides, including less reactive aryl chlorides. wikipedia.org

The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by the formation of a palladium-amido complex from the amine and a base. Reductive elimination from this intermediate furnishes the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for achieving high efficiency, especially with aryl chlorides. Sterically hindered and electron-rich ligands are often employed to promote the reaction. wikipedia.org

Table 3: Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 (Amine) | Catalyst System | Product Structure |

| This compound | Morpholine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 4-(4-Cyclopentylphenyl)morpholine |

| This compound | Aniline (B41778) | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-(4-Cyclopentylphenyl)aniline |

Other Advanced Coupling Reactions (e.g., Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org This method is an alternative to other cross-coupling reactions like the Suzuki coupling and has been noted for its use of stable, easily prepared, and low-toxicity organosilicon reagents. organic-chemistry.org

In the context of this compound, a Hiyama coupling could be employed to introduce various organic groups onto the benzene (B151609) ring. The reaction would involve coupling with an organosilane such as vinyltrimethoxysilane (B1682223) or phenyltrimethoxysilane. The mechanism requires the activation of the organosilane to form a hypervalent silicon species, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition.

Table 4: Hiyama Coupling Example with this compound

| Reactant 1 | Reactant 2 (Organosilane) | Catalyst/Activator | Product Structure |

| This compound | Phenyltrimethoxysilane | PdCl₂, Ligand, TBAF | 4-Cyclopentyl-1,1'-biphenyl |

| This compound | Vinyltrimethoxysilane | Pd(OAc)₂, NaOH | 1-Cyclopentyl-4-vinylbenzene |

Electrophilic Aromatic Substitution (EAS) on the Benzene Ring (Post-Chlorination)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com For a substituted benzene ring like that in this compound, the existing substituents profoundly influence the rate and regioselectivity of subsequent substitution reactions. libretexts.orglibretexts.org The two substituents, a chloro group and a cyclopentyl group, exert competing electronic effects that determine where a new electrophile will attack the ring.

Cyclopentyl Group: As an alkyl group, the cyclopentyl substituent is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation. Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Chloro Group: The chlorine atom is a deactivating group due to its strong electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring via resonance. This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org Therefore, halogens are classified as ortho, para-directing deactivators. libretexts.org

Mechanistic and Regioselectivity Studies of EAS

The regiochemical outcome of an EAS reaction on this compound is determined by the interplay of the directing effects of the two substituents. Both the cyclopentyl group and the chloro group direct incoming electrophiles to the positions ortho and para relative to themselves.

Directing Effects Analyzed:

The cyclopentyl group at position 4 activates the ring and directs incoming electrophiles to positions 2, 6 (ortho) and 1 (para). Since position 1 is occupied by chlorine, the effective directing influence is towards positions 2 and 6.

The chloro group at position 1 deactivates the ring but directs incoming electrophiles to positions 2, 6 (ortho) and 4 (para). Since position 4 is occupied by the cyclopentyl group, its directing influence is also towards positions 2 and 6.

Table 5: Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Predicted Major Product |

| Nitration | NO₂⁺ | 1-Chloro-4-cyclopentyl-2-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | 2-Bromo-1-chloro-4-cyclopentylbenzene |

| Friedel-Crafts Acylation | R-C=O⁺ | 2-(4-Cyclopentyl-3-chlorophenyl)ethan-1-one (with acetyl chloride) |

Functional Group Transformations on the Cyclopentyl Moiety

Beyond reactions on the aromatic ring, the cyclopentyl group itself can undergo functionalization. The most susceptible position on the cyclopentyl ring is the benzylic carbon—the carbon atom directly attached to the benzene ring. This position is activated towards radical reactions due to the ability of the benzene ring to stabilize a radical intermediate through resonance.

A common transformation is free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This reaction selectively introduces a bromine atom at the benzylic position. The resulting benzylic bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution or elimination reactions. For instance, it can be hydrolyzed to an alcohol, converted to an ether, or dehydrohalogenated to form an alkene (cyclopentenylbenzene derivative).

Table 6: Functionalization at the Benzylic Position of the Cyclopentyl Group

| Reagent(s) | Reaction Type | Product Structure |

| N-Bromosuccinimide (NBS), AIBN | Radical Bromination | 1-Chloro-4-(1-bromocyclopentyl)benzene |

| KMnO₄, heat | Oxidation | 4-Chlorobenzoic acid (under harsh conditions, cleaves the ring) |

| H₂O (on benzylic bromide) | Nucleophilic Substitution | 1-(4-Chlorophenyl)cyclopentan-1-ol |

Oxidation and Reduction Pathways

Oxidation:

The oxidation of this compound can selectively occur at the benzylic position of the cyclopentyl ring under specific conditions. While no direct experimental data for the oxidation of this compound is readily available in the reviewed literature, the behavior of similar alkyl-substituted benzenes provides a strong predictive framework. mdpi.commasterorganicchemistry.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize the benzylic carbon of alkylbenzenes to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 4-chlorobenzoic acid.

However, more controlled oxidation can yield the corresponding ketone. For instance, the oxidation of 1-chloro-4-ethylbenzene (B1585538) using reagents like sodium hypochlorite (B82951) (NaClO) in the presence of catalysts like TEMPO and Co(OAc)₂ has been shown to produce 1-(4-chlorophenyl)ethanone in high yield. rsc.org Similarly, metal-organic frameworks (MOFs) like MFM-170, which incorporates redox-active [Cu₂II(O₂CR)₄] paddlewheel nodes, have been demonstrated to be effective catalysts for the oxidation of benzylic C-H groups to ketones using tert-butyl hydroperoxide as the oxidant. nih.gov It is therefore highly probable that the benzylic oxidation of this compound would yield 1-(4-chlorophenyl)cyclopentan-1-one under similar catalytic conditions.

A summary of expected oxidation products based on analogous reactions is presented below:

| Oxidizing Agent/Catalyst System | Expected Product | Reference for Analogy |

| KMnO₄ or H₂CrO₄ (harsh conditions) | 4-Chlorobenzoic acid | masterorganicchemistry.com |

| NaClO/TEMPO/Co(OAc)₂ | 1-(4-Chlorophenyl)cyclopentan-1-one | rsc.org |

| MFM-170/tert-butyl hydroperoxide | 1-(4-Chlorophenyl)cyclopentan-1-one | nih.gov |

Reduction:

The reduction of this compound can target either the aromatic chlorine substituent or the nitro group if one were present on the ring. The catalytic hydrogenation of chloronitrobenzenes to chloroanilines has been extensively studied, demonstrating the selective reduction of the nitro group in the presence of a chloro substituent. researchgate.netrsc.org For this compound itself, the primary reduction pathway of interest would be the dehalogenation of the aryl chloride.

The reduction of aryl halides to the corresponding arenes can be achieved using various methods. One such method involves the use of 2-propanol as a reductant and solvent, with cesium carbonate as a base and a radical initiator like di-tert-butyl peroxide. This system is effective for a range of aryl bromides and iodides, proceeding through a single-electron transfer (SET) mechanism. While its efficacy on aryl chlorides might be lower, it presents a potential pathway for the reduction of this compound to cyclopentylbenzene.

Functionalization via Radical Processes

The benzylic position of the cyclopentyl group in this compound is a prime site for functionalization through radical reactions. Free-radical halogenation, a reaction typical for alkanes and alkyl-substituted aromatics under UV light, can be expected to occur selectively at the benzylic carbon due to the resonance stabilization of the resulting benzylic radical. wikipedia.org

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a common method for benzylic bromination. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. youtube.comyoutube.comkhanacademy.org For this compound, this would lead to the formation of 1-(1-bromocyclopentyl)-4-chlorobenzene. Similarly, radical chlorination can be achieved, although it is generally less selective than bromination. masterorganicchemistry.comyoutube.com

The expected products from radical halogenation are summarized in the table below:

| Reagent | Expected Product | General Reference |

| N-Bromosuccinimide (NBS), light/heat | 1-(1-Bromocyclopentyl)-4-chlorobenzene | masterorganicchemistry.com |

| Cl₂, light/heat | 1-(1-Chlorocyclopentyl)-4-chlorobenzene | wikipedia.org |

Rearrangement Reactions and Fragmentations

Rearrangement Reactions:

Specific rearrangement reactions for this compound are not prominently documented in the literature. However, under certain mass spectrometry conditions, fragmentation can be accompanied by rearrangements.

Fragmentations:

The mass spectrum of this compound provides valuable information about its fragmentation pathways under electron ionization. nih.gov The molecular ion peak would be expected at m/z 180, with a characteristic M+2 peak at m/z 182 due to the presence of the ³⁷Cl isotope.

Based on the known fragmentation patterns of alkylbenzenes and chlorobenzenes, several key fragmentation pathways can be predicted:

Loss of the cyclopentyl group: A common fragmentation for alkylbenzenes is the cleavage of the benzylic bond, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. For this compound, this would result in a fragment at m/z 111 (C₇H₆Cl⁺) and the loss of a cyclopentyl radical.

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a cyclopentylphenyl cation at m/z 145.

Fragmentation of the cyclopentyl ring: The cyclopentyl ring can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄) or propene (C₃H₆) from the molecular ion or subsequent fragment ions.

A GC-MS spectrum for this compound is available in the PubChem database, which would allow for a detailed analysis of its specific fragmentation pattern. nih.gov

Photochemical Reactivity Studies of this compound

The photochemical reactivity of this compound is anticipated to be influenced by the chloro-aromatic chromophore. While specific studies on this compound are scarce, the photochemistry of chlorobenzene and its derivatives has been investigated. nih.gov

UV irradiation of chlorobenzenes can lead to the homolytic cleavage of the carbon-chlorine bond, generating a phenyl radical and a chlorine radical. In the presence of a hydrogen-donating solvent, this can lead to reductive dechlorination. In the gas phase, photochemical degradation of chlorobenzene has been studied, with processes like direct photolysis, UV/O₃, and UV/H₂O₂ leading to its decomposition.

For this compound, irradiation with UV light could potentially lead to:

Homolysis of the C-Cl bond: This would form a 4-cyclopentylphenyl radical, which could then abstract a hydrogen atom from the solvent or another molecule to form cyclopentylbenzene, or participate in other radical reactions.

Reactions involving the cyclopentyl group: The benzylic C-H bond could also be susceptible to photochemical activation, potentially leading to oxidation or other transformations, especially in the presence of photosensitizers or reactive oxygen species.

Further experimental studies are required to fully elucidate the specific photochemical pathways of this compound.

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 Cyclopentylbenzene

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)

Electronic structure analysis is fundamental to understanding the chemical behavior of a molecule. For 1-Chloro-4-cyclopentylbenzene, this involves examining the distribution of electrons and the nature of its molecular orbitals. A key component of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO may be distributed across the aromatic system, influenced by the electronegative chlorine atom. The cyclopentyl group, being an alkyl substituent, generally acts as a weak electron-donating group through induction and hyperconjugation, which would slightly raise the energy of the HOMO.

Computational methods like Density Functional Theory (DFT) are employed to calculate the energies of these orbitals. globalresearchonline.net The results of such calculations provide a quantitative basis for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Illustrative Frontier Orbital Energies for this compound (Note: The following data are illustrative, based on typical values for similar aromatic compounds, and would be determined specifically via DFT calculations.)

| Property | Energy (eV) | Description |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.9 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.6 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

Conformational Analysis and Potential Energy Surface Mapping (e.g., DFT)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary source of conformational isomerism is the rotation around the C-C single bond connecting the cyclopentyl ring to the benzene ring.

Mapping the potential energy surface (PES) allows for the identification of stable conformers (energy minima) and the transition states that connect them (saddle points). This mapping is typically performed using computational methods like DFT, which can accurately calculate the energy of the molecule as a function of its geometry. nanobioletters.com The relationship between a conformer's structure and its potential energy is inverse; higher potential energy corresponds to lower stability. libretexts.org

The cyclopentyl ring itself is not planar and exists in puckered conformations, such as the "envelope" and "twist" forms, to relieve angle strain. These different puckering states, combined with the rotation relative to the benzene ring, create a complex potential energy surface for this compound.

The rotation of the cyclopentyl group relative to the chlorophenyl group is not entirely free. It is hindered by rotational barriers, which are energy hurdles that must be overcome for the molecule to transition from one conformer to another. These barriers arise from:

Steric Interactions : Repulsive forces that occur when the hydrogen atoms on the cyclopentyl ring come into close proximity with the hydrogen atoms or the chlorine atom on the benzene ring.

Torsional Strain : The resistance to bond twisting from an ideal staggered conformation. libretexts.org

Electronic Effects : Interactions between the electron clouds of the two ring systems.

Computational calculations can quantify the energy of these barriers. The most stable conformer will be the one that minimizes these unfavorable interactions. For this compound, it is likely that the most stable conformation involves a non-planar (puckered) cyclopentyl ring oriented to minimize steric clash with the aromatic ring.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are hypothetical and serve to illustrate the outputs of a conformational analysis.)

| Conformer Description | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Stability |

| Global Minimum | 45° (Twist puckering) | 0.0 | Most Stable |

| Local Minimum | 0° (Envelope puckering) | +0.8 | Less Stable |

| Rotational Transition State | 90° | +2.5 | Least Stable |

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure validation. DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.netnanobioletters.com

By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational modes can be determined. The resulting theoretical frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity, leading to excellent agreement with experimental spectra. globalresearchonline.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing valuable information about the chemical environment of each nucleus (e.g., ¹H and ¹³C). researchgate.netresearchgate.net

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table presents hypothetical data to demonstrate the correlation between theoretical predictions and experimental observation.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-Cl Stretch | 715 | ~710 |

| Aromatic C-H Stretch | 3050 | ~3045 |

| Aliphatic C-H Stretch | 2955 | ~2950 |

| Aromatic Ring Bend (out-of-plane) | 830 | ~825 |

Reaction Mechanism Predictions and Transition State Theory Calculations

Theoretical calculations are invaluable for elucidating chemical reaction mechanisms. By mapping the reaction pathway from reactants to products, computational chemists can identify intermediate structures and, crucially, the transition state (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. youtube.com

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom. Transition state theory calculations would involve:

Identifying the structures of the reactants (this compound and a nucleophile) and products.

Locating the transition state structure for the reaction.

Calculating the activation energy (the energy difference between the reactants and the transition state).

These calculations can predict the feasibility of a reaction under certain conditions and can help explain why certain products are formed over others. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure, a variety of quantum chemical descriptors can be calculated to provide a quantitative measure of molecular reactivity. researchgate.net These indices are derived from the fundamental properties calculated via DFT or other methods and help in understanding the global and local reactivity of this compound.

Key descriptors include:

Electronegativity (χ) : The tendency of a molecule to attract electrons.

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons from the environment.

Molecular Electrostatic Potential (MEP) : A map of charge distribution that shows electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nanobioletters.com

Table 4: Hypothetical Quantum Chemical Descriptors for this compound (Note: These values are illustrative and would be derived from DFT calculations.)

| Descriptor | Value (Illustrative) | Interpretation |

| Electronegativity (χ) | 4.7 eV | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 3.8 eV | Moderately resistant to electronic change. |

| Electrophilicity Index (ω) | 2.9 eV | Acts as a moderate electrophile. |

Solvent Effects Modeling in Solution-Phase Reactions

Most chemical reactions occur in a solvent, which can significantly influence reaction rates and outcomes. rsc.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvent Models (Continuum Models) : The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. mdpi.com

Explicit Solvent Models : Individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

For reactions involving this compound, modeling solvent effects is crucial for obtaining accurate predictions of reaction barriers and stabilities. springernature.com The choice of solvent could alter the relative energies of reactants, products, and transition states, thereby changing the kinetics and thermodynamics of the reaction. rsc.org For example, a polar solvent would likely stabilize a polar transition state in an SNAr reaction more effectively than a nonpolar solvent.

Advanced Spectroscopic and Analytical Characterization Methodologies in 1 Chloro 4 Cyclopentylbenzene Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-Chloro-4-cyclopentylbenzene in solution. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the para-substituted aromatic protons and a series of multiplets for the protons of the cyclopentyl ring.

Two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the cyclopentyl and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, definitively assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons over two to three bonds, which is crucial for identifying the quaternary carbons and confirming the connectivity between the cyclopentyl and chlorophenyl fragments.

Solid-State NMR (SSNMR) could be applied to study the compound in its solid form. This technique can provide insights into molecular packing, conformational differences between the solid and solution states, and the presence of polymorphism.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | ~7.25 |

| ¹H | ~7.15 |

| ¹H | ~3.00 |

| ¹H | ~2.05 |

| ¹H | ~1.80 |

| ¹H | ~1.65 |

| ¹H | ~1.55 |

| ¹³C | ~145 |

| ¹³C | ~131 |

| ¹³C | ~129 |

| ¹³C | ~128 |

| ¹³C | ~45 |

| ¹³C | ~34 |

| ¹³C | ~25 |

Note: Predicted values are based on standard chemical shift increments and data from similar structures.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (e.g., GC-MS/MS, LC-MS/MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for separation and identification.

GC-MS analysis of this compound typically uses electron ionization (EI), which generates a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 180, accompanied by a significant M+2 peak at m/z 182 with approximately one-third the intensity, which is characteristic of a monochlorinated compound. nih.gov Key fragmentation pathways would likely include the loss of the cyclopentyl group ([M-C₅H₉]⁺) and subsequent fragmentation of the chlorobenzene (B131634) moiety.

Tandem mass spectrometry (MS/MS), often performed with a triple quadrupole instrument, enhances selectivity and sensitivity. amazonaws.com In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This technique (GC-MS/MS or LC-MS/MS) is ideal for quantifying trace amounts of the compound in complex matrices by filtering out background noise. For halogenated compounds, substitution reactions can sometimes be observed under negative mode atmospheric pressure chemical ionization (APCI) conditions. researchgate.net

| Predicted GC-MS Fragmentation Data for this compound | |

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

| 180/182 | [C₁₁H₁₃Cl]⁺ |

| 141 | [C₇H₆Cl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 69 | [C₅H₉]⁺ |

Advanced Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy, SERS)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information on the functional groups and molecular vibrations within the compound. The IR spectrum of a related compound, 1-chloro-4-methylbenzene, shows characteristic bands for C-H stretching, aromatic C=C stretching, and the C-Cl stretching. nist.gov Similarly, the Raman spectrum of this compound would display distinct peaks corresponding to these vibrations.

Key expected Raman shifts include:

Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹)

Aliphatic C-H stretching vibrations of the cyclopentyl group (~2850-2960 cm⁻¹)

Aromatic ring C=C stretching modes (~1600 cm⁻¹ and ~1490 cm⁻¹)

A strong band for the C-Cl stretch (~600-800 cm⁻¹)

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that can dramatically amplify the Raman signal of molecules adsorbed onto metallic nanostructures. While specific SERS studies on this compound are not documented, this method holds potential for ultra-sensitive detection of the compound, which is particularly useful in trace analysis applications.

| Predicted Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch | ~1600, ~1490 |

| Cyclopentyl CH₂ Scissoring | ~1450 |

| Aromatic C-Cl Stretch | 800 - 600 |

Note: Values are inferred from typical group frequencies and data for similar compounds like p-chlorotoluene. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, a crystallographic analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-Cl bond and the bonds within the aromatic and cyclopentyl rings.

The conformation of the cyclopentyl ring (e.g., envelope or twist).

The dihedral angle between the plane of the benzene ring and the cyclopentyl group.

Intermolecular interactions in the crystal lattice, such as van der Waals forces, halogen bonding, or π-π stacking, which govern the crystal packing.

Although a crystal structure for this compound is not publicly available, the data obtained from such an analysis would be invaluable for computational modeling and understanding its solid-state properties.

| Potential Data from X-ray Crystallography | |

| Parameter | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths & Angles | Provides exact geometric details of the molecule. |

| Torsional Angles | Defines the 3D conformation of the molecule. |

| Intermolecular Contacts | Reveals how molecules are packed in the solid state. |

Chromatographic Techniques for Purity Assessment and Separation in Complex Mixtures

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or environmental samples, as well as for assessing its purity.

Given its volatility and thermal stability, Gas Chromatography (GC) is a highly suitable technique for the analysis of this compound. Method development often involves optimizing the temperature program and selecting an appropriate capillary column. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., VF-5ms or DB-5ms), would be effective for separation. hpst.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally labile impurities that may be present. A reversed-phase HPLC method using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a standard approach for separating this compound from more polar or non-polar contaminants. researchgate.net Detection is typically achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the chlorophenyl chromophore.

| Typical Chromatographic Conditions | |

| Technique | Parameter |

| GC | Stationary Phase |

| Carrier Gas | |

| Detector | |

| HPLC | Stationary Phase |

| Mobile Phase | |

| Detector |

The molecule this compound is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral separation techniques are not applicable for its analysis or purification.

However, should the molecule be functionalized in a way that introduces a chiral center—for example, through substitution on the cyclopentyl ring (e.g., creating 1-chloro-4-(2-hydroxycyclopentyl)benzene)—the resulting diastereomers or enantiomers would require chiral chromatography for their separation. This would typically involve the use of a chiral stationary phase (CSP) in either HPLC or GC.

Hyphenated Techniques in Structural Elucidation and Quantitative Analysis

In the comprehensive analysis of this compound, hyphenated analytical techniques are indispensable tools, providing both qualitative structural information and precise quantitative data. The coupling of a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, particularly mass spectrometry (MS), offers unparalleled specificity and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) stands out as a principal technique for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a sample matrix on a capillary column, such as a DB-624 or similar, which is chosen for its suitability for separating chlorinated hydrocarbons. The retention time (RT) of the compound is a characteristic feature under specific chromatographic conditions and serves as an initial identifier.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation pattern are unique to the compound's structure. For this compound (C11H13Cl), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 180.07 g/mol for the 35Cl isotope and 182.07 g/mol for the 37Cl isotope, in a characteristic isotopic ratio of about 3:1). nih.gov

The fragmentation of this compound in the mass spectrometer provides critical structural information. Common fragmentation pathways for alkyl-substituted chlorobenzenes involve the loss of the alkyl group or cleavage within the alkyl substituent. For this compound, significant fragments would likely arise from the loss of the cyclopentyl group or parts of it. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments.

Structural Elucidation via GC-MS Fragmentation

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that are diagnostic of its structure. While a publicly available, detailed line-by-line spectrum is not readily found, the expected fragmentation can be inferred from the known behavior of similar molecules. The molecular ion ([M]+•) is expected to be observed, and its isotopic cluster would immediately suggest the presence of a chlorine atom. Key fragmentation pathways would include:

Loss of the cyclopentyl radical: This would lead to a prominent peak corresponding to the chlorophenyl cation.

Loss of ethene from the cyclopentyl ring: A common fragmentation for cyclic alkanes.

Formation of a tropylium-like ion: Rearrangement of the benzene ring followed by fragmentation is also a possibility.

A hypothetical, yet representative, fragmentation pattern based on these principles is presented below.

Table 1: Representative GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (Hypothetical) |

| 180/182 | [C11H13Cl]+• (Molecular Ion) | Moderate |

| 151/153 | [C9H8Cl]+ | Low |

| 139/141 | [C8H6Cl]+ | Moderate |

| 111/113 | [C6H4Cl]+ | High |

| 75 | [C6H3]+ | Moderate |

This table is based on theoretical fragmentation patterns and data from analogous compounds. The relative intensities are illustrative.

Liquid chromatography-mass spectrometry (LC-MS), particularly with techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), can also be employed, especially for less volatile derivatives or in complex matrices where minimal sample preparation is desired. nih.gov Tandem mass spectrometry (MS/MS) capabilities in both GC-MS/MS and LC-MS/MS systems further enhance selectivity and are crucial for quantitative analysis in complex samples by using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov

Quantitative Analysis

For quantitative purposes, GC-MS is often operated in the selected ion monitoring (SIM) mode. nih.gov Instead of scanning the entire mass range, the instrument is set to detect only a few specific ions corresponding to the target analyte. This approach significantly improves the signal-to-noise ratio, leading to lower detection limits. The quantification is typically performed using an internal standard method, where a known amount of a non-interfering compound with similar chemical properties is added to the sample to correct for variations in sample preparation and instrument response.

Research on the quantitative determination of chlorinated aromatic hydrocarbons in various environmental matrices provides a framework for the analysis of this compound. oup.com These studies demonstrate the capability to achieve low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, with good accuracy and precision.

Table 2: Typical Performance Data for Quantitative Analysis of Chlorinated Aromatic Compounds by GC-MS (SIM)

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.01 - 10 µg/L | nih.gov |

| Limit of Quantification (LOQ) | 0.05 - 50 µg/L | nih.gov |

| Linearity (R²) | > 0.99 | |

| Recovery | 80 - 115% | oup.com |

| Relative Standard Deviation (RSD) | < 15% |

This table represents typical performance characteristics for the quantitative analysis of compounds structurally related to this compound and is for illustrative purposes.

Applications of 1 Chloro 4 Cyclopentylbenzene in Synthetic Chemistry and Materials Science

A Versatile Building Block in Organic Synthesis

The structure of 1-Chloro-4-cyclopentylbenzene, featuring a reactive chlorine atom on a benzene (B151609) ring, makes it an excellent substrate for a variety of organic reactions. This reactivity allows for the strategic introduction of the 4-cyclopentylphenyl moiety into larger, more complex molecular frameworks.

Precursor for Carbon-Carbon Bond Formation

The chlorine atom in this compound serves as a handle for numerous cross-coupling reactions, which are fundamental processes for creating new carbon-carbon bonds. These reactions are pivotal in the synthesis of a wide array of organic compounds. While specific documented examples of this compound in widely known named reactions like the Suzuki or Heck couplings are not extensively reported in readily available literature, the principles of these reactions are broadly applicable to aryl chlorides.

For instance, in a typical Suzuki-Miyaura coupling, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl structure. Similarly, the Heck reaction facilitates the coupling of an aryl halide with an alkene. The reactivity of the chloro group on the benzene ring allows for its participation in such palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The cyclopentyl group, being relatively inert under these conditions, remains intact and becomes a key structural feature of the final product.

The ability to form carbon-carbon bonds is crucial in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The general applicability of these methods to aryl chlorides suggests the potential of this compound as a precursor in these synthetic strategies.

Intermediate in Heterocycle Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance, particularly in medicinal chemistry. The synthesis of these structures often relies on the functionalization of aromatic precursors. Aryl halides, such as this compound, can serve as starting materials for the construction of various heterocyclic systems.

While direct and specific examples of this compound being used to synthesize particular heterocycles are not prominently featured in the reviewed literature, the general synthetic routes for heterocycles often involve the reaction of a substituted aryl halide with a molecule containing the necessary heteroatoms. For example, intramolecular cyclization reactions of appropriately substituted derivatives of this compound could lead to the formation of fused heterocyclic rings. The chlorine atom can be displaced by a nucleophilic heteroatom in an intramolecular fashion to form a new ring.

The synthesis of various heterocyclic compounds often involves transition-metal-catalyzed reactions where an aryl halide is a key component. These methods are used to construct rings containing nitrogen, oxygen, or sulfur.

Development of Advanced Functional Materials and Polymers

The unique combination of a rigid aromatic core and a flexible, bulky aliphatic group in this compound makes it an attractive component in the design of advanced functional materials and polymers with tailored properties.

Incorporation into Polymer Backbones

The incorporation of the 4-cyclopentylphenyl moiety into polymer backbones can significantly influence the material's properties. The rigid phenyl group can enhance thermal stability and mechanical strength, while the cyclopentyl group can affect solubility, processability, and the packing of polymer chains.

Although specific polymers synthesized directly from this compound are not widely documented, the principles of polymer chemistry allow for its potential use. For example, it could be converted into a di-functional monomer and then polymerized. One possible route involves the conversion of the chloro group into other reactive functionalities suitable for polymerization reactions, such as amino or hydroxyl groups.

The presence of the bulky cyclopentyl group can disrupt the close packing of polymer chains, potentially leading to materials with increased free volume and altered gas permeability, which is a desirable characteristic for membrane applications.

Synthesis of Liquid Crystalline Compounds

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in liquid crystals have a degree of orientational order, which gives rise to their unique optical and electrical properties. The molecular shape is a critical factor in determining liquid crystalline behavior.

Molecules that exhibit liquid crystalline properties, known as mesogens, often consist of a rigid core and flexible terminal groups. The 4-cyclopentylphenyl group present in this compound is a structural motif that can be found in some liquid crystal compounds. The rigid phenyl ring contributes to the necessary anisotropy of the molecule, while the cyclopentyl group can act as a terminal or lateral substituent, influencing the mesophase behavior and transition temperatures.

While there is no extensive literature specifically detailing the synthesis of liquid crystals directly from this compound, the 4-alkylphenyl structural unit is a common feature in many known liquid crystal molecules. For example, the well-known 4'-pentyl-4-biphenylcarbonitrile (5CB) is a nematic liquid crystal at room temperature. wikipedia.orgossila.com This suggests that molecules incorporating the 4-cyclopentylphenyl moiety could be designed and synthesized to exhibit liquid crystalline properties.

Precursor for Specialty Chemicals and Dyes

The reactivity of the chloro group in this compound makes it a potential precursor for the synthesis of various specialty chemicals, including dyes. The synthesis of many dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound itself is not a primary amine, it can be chemically modified to introduce an amino group, which can then undergo diazotization.

The chromophoric properties of the resulting azo dye would be influenced by the electronic nature of the entire molecule, including the cyclopentylphenyl group. The bulky cyclopentyl group could also affect the solubility and lightfastness of the dye.

Although specific dyes derived from this compound are not prominently mentioned in the available literature, the general principles of dye synthesis from chlorobenzene (B131634) derivatives are well-established. These often involve nucleophilic aromatic substitution or conversion to an aniline (B41778) derivative as a key step.

Role in Catalyst and Ligand Design and Synthesis

This compound serves as a valuable precursor in the design and synthesis of sophisticated ligands and catalysts. Its utility stems from the reactivity of the chloro-substituent on the aromatic ring, which allows for its conversion into various functional groups that can then be incorporated into larger, catalytically active structures. The cyclopentyl group also imparts specific steric and electronic properties to the resulting ligands and catalysts, influencing their solubility, stability, and performance in catalytic reactions.

The primary role of this compound in this context is as a building block for the "4-cyclopentylphenyl" moiety. This structural unit can be introduced into various ligand scaffolds, such as phosphines and N-heterocyclic carbenes (NHCs), which are crucial in homogeneous catalysis. The synthesis of these ligands often involves the transformation of the chloro-group into an organometallic reagent or a boronic acid derivative.

One of the most common strategies involves the preparation of a Grignard reagent, 4-cyclopentylphenylmagnesium bromide, from this compound. This is achieved by reacting the aryl chloride with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, this transformation can be facilitated under appropriate conditions. Once formed, this Grignard reagent is a potent nucleophile and can be used to form carbon-carbon or carbon-heteroatom bonds. For instance, its reaction with chlorophosphines, such as chlorodiphenylphosphine, yields tertiary phosphines bearing a 4-cyclopentylphenyl group. These phosphine (B1218219) ligands are pivotal in a vast array of palladium-catalyzed cross-coupling reactions.

Another significant synthetic route involves the conversion of this compound into (4-cyclopentylphenyl)boronic acid. This can be achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, or via a palladium-catalyzed borylation reaction. The resulting boronic acid is a key intermediate for Suzuki-Miyaura cross-coupling reactions. walisongo.ac.id This powerful C-C bond-forming reaction allows for the coupling of the 4-cyclopentylphenyl group with other aromatic or vinylic halides, providing access to a wide range of biaryl and styrenyl structures that can serve as ligand backbones.

The following table summarizes the key transformations of this compound into important intermediates for catalyst and ligand synthesis:

| Starting Material | Reagents | Intermediate | Application in Catalyst/Ligand Synthesis |

| This compound | 1. Mg, THF2. PPh₂Cl | (4-Cyclopentylphenyl)diphenylphosphine | Precursor for phosphine ligands used in transition metal catalysis. |

| This compound | 1. n-BuLi or t-BuLi2. B(OR)₃3. H₃O⁺ | (4-Cyclopentylphenyl)boronic acid | Key building block for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl-based ligands. walisongo.ac.idaudreyli.com |

| This compound | Pd catalyst, base, Ar'-X | 4-Cyclopentyl-1,1'-biphenyl derivatives | Direct synthesis of biaryl structures which can be further functionalized into ligands. |

The steric bulk of the cyclopentyl group in ligands derived from this compound can play a crucial role in determining the selectivity of a catalytic reaction. For example, in palladium-catalyzed cross-coupling reactions, bulky phosphine ligands can promote the reductive elimination step and stabilize the active catalytic species, leading to higher yields and turnover numbers. Similarly, the incorporation of the 4-cyclopentylphenyl group into N-heterocyclic carbene (NHC) ligands can influence the stability and catalytic activity of the resulting metal-NHC complexes. These complexes are widely used in a variety of catalytic transformations, including olefin metathesis and C-H activation.

While direct, detailed research findings on catalysts exclusively derived from this compound are not extensively documented in dedicated studies, its role as a precursor is well-established through the fundamental reactivity of aryl chlorides in the synthesis of more complex organic molecules. nih.gov The principles of Grignard reagent formation and Suzuki-Miyaura coupling are foundational in the construction of a vast library of ligands that are essential for modern synthetic chemistry. orgsyn.orgudel.edu

Environmental Transformation and Analytical Detection in Environmental Systems Academic Focus

Biotic Degradation Studies in Model Environmental Systems

The biodegradation of chlorinated aromatic compounds has been extensively studied, providing a framework for understanding the likely fate of 1-chloro-4-cyclopentylbenzene in the environment. While specific studies on this compound are not prevalent, research on chlorobenzene (B131634) and other substituted benzenes offers significant insights.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the breakdown of chlorinated benzenes is often catalyzed by dioxygenase enzymes. ethz.ch Bacteria such as Pseudomonas and Ralstonia species have been shown to degrade chlorobenzenes by incorporating two oxygen atoms into the aromatic ring, forming a cis-dihydrodiol. nih.gov This is followed by dehydrogenation to form a substituted catechol, which is then susceptible to ring cleavage and further metabolism. ethz.ch It is plausible that this compound could be degraded via a similar pathway, initiated by a dioxygenase attack on the benzene (B151609) ring. The presence of the cyclopentyl group may influence the rate and regioselectivity of the initial enzymatic attack.

Anaerobic Biodegradation: In the absence of oxygen, the biodegradation of chlorinated benzenes is more challenging but has been observed. nih.gov A common anaerobic pathway is reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. ethz.ch This process has been documented for compounds like 1,4-dichlorobenzene (B42874), which can be reductively dechlorinated to monochlorobenzene and subsequently to benzene. ethz.ch It is conceivable that this compound could undergo a similar reductive dechlorination to form cyclopentylbenzene (B1606350). Other anaerobic degradation mechanisms for benzene derivatives include carboxylation, methylation, and hydroxylation, often carried out by specific consortia of microorganisms. nih.gov The ability of microbial communities to degrade benzene and its derivatives under various electron-accepting conditions (e.g., nitrate-reducing, sulfate-reducing, methanogenic) has been demonstrated. nih.govbiorxiv.org

Table 7.2: Potential Biotic Degradation Pathways for this compound

| Condition | Initial Step | Key Enzymes (Predicted) | Primary Degradation Products (Predicted) |

| Aerobic | Dioxygenation of the aromatic ring | Benzene/Toluene Dioxygenase | 4-Cyclopentyl-catechol, Chloride ions |

| Anaerobic | Reductive dechlorination | Reductive dehalogenase | Cyclopentylbenzene, Chloride ions |

Development of Analytical Methodologies for Trace Detection in Environmental Samples

The detection of trace levels of this compound in complex environmental matrices such as water and soil requires sensitive and selective analytical methods. Methodologies developed for other chlorobenzenes are directly applicable.

Sample Preparation: A crucial step in the analysis is the extraction and concentration of the analyte from the environmental sample. For water samples, solid-phase microextraction (SPME) and liquid-liquid extraction (LLE) are common techniques. google.comacs.org For solid matrices like soil and sediment, solvent extraction, often assisted by sonication or shaking, is employed. oup.com Common solvents include hexane (B92381) and acetone. oup.com After extraction, a clean-up step using techniques like column chromatography with silica (B1680970) gel may be necessary to remove interfering substances. oup.com

Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the determination of chlorobenzenes. google.comoup.com The use of a capillary column, such as an Rtx-624, allows for good separation of different chlorinated aromatic compounds. oup.com Mass spectrometry provides high selectivity and allows for positive identification of the target compound based on its mass spectrum. Operating the mass spectrometer in selected ion monitoring (SIM) mode can enhance sensitivity for trace-level detection. oup.com

Table 7.3: Typical Analytical Method for this compound in Environmental Samples

| Step | Technique | Key Parameters |

| Extraction (Water) | Solid-Phase Microextraction (SPME) | Fiber coating (e.g., PDMS), extraction time, temperature |

| Extraction (Soil) | Solvent Extraction | Solvent (e.g., Hexane:Acetone), shaking/sonication time |

| Clean-up | Column Chromatography | Adsorbent (e.g., Silica gel, Florisil) |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Column (e.g., Rtx-624), temperature program, SIM mode |

Environmental Fate Modeling and Predictive Studies (academic, not regulatory)

In the absence of extensive empirical data, predictive models such as Quantitative Structure-Activity Relationships (QSAR) are valuable academic tools for estimating the environmental fate of chemicals like this compound.

QSAR models use the molecular structure of a chemical to predict its physicochemical properties and environmental behavior, including its potential for degradation and toxicity. nih.govnih.gov For substituted benzenes, various QSAR models have been developed to predict properties like toxicity to aquatic organisms and rates of biodegradation. nih.govacs.org These models often use descriptors such as hydrophobicity (logP), electronic parameters, and steric properties to build correlations with observed effects or degradation rates. nih.gov

For this compound, QSAR models could be used to:

Estimate its rate of biodegradation by correlating its structural features with known degradation rates of similar compounds. nih.govresearchgate.net

Predict its partitioning behavior in the environment (e.g., sorption to soil and sediment) based on its calculated logP value.

Estimate its potential for bioaccumulation in aquatic organisms.

Predict its rate of reaction with atmospheric oxidants like hydroxyl radicals. nih.gov

These predictive studies are crucial for identifying potential environmental risks and for prioritizing chemicals for further experimental testing. It is important to note that these models are for academic and research purposes and are not a substitute for regulatory-required testing.

Synthesis and Structure Reactivity Relationships of 1 Chloro 4 Cyclopentylbenzene Derivatives and Analogs

Synthesis of Substituted 1-Chloro-4-cyclopentylbenzene Analogs

The primary route to synthesizing the parent compound, this compound, is through the Friedel-Crafts alkylation of chlorobenzene (B131634). vedantu.comquora.comyoutube.comlibretexts.org This electrophilic aromatic substitution reaction typically employs an alkyl halide, in this case, a cyclopentyl halide such as chlorocyclopentane, and a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). vedantu.comquora.com The reaction proceeds by the formation of a cyclopentyl carbocation, which then attacks the electron-rich chlorobenzene ring.

The synthesis of substituted analogs of this compound can be approached in two main ways: by starting with an already substituted chlorobenzene or by functionalizing the this compound molecule after its initial synthesis. For instance, introducing substituents onto the benzene (B151609) ring prior to alkylation allows for the synthesis of a variety of analogs.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for the synthesis of more complex analogs. beilstein-journals.orgorgsyn.orglibretexts.orgdicp.ac.cnnih.gov This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst. For example, a borylated this compound derivative could be coupled with various aryl or vinyl halides to introduce a wide range of substituents. The general catalytic cycle for Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Interactive Data Table: Synthesis of this compound Analogs

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reaction Type |

| Chlorobenzene | Cyclopentyl Chloride | AlCl₃ | This compound | Friedel-Crafts Alkylation |

| 1-Chloro-4-cyclopentyl-2-bromobenzene | Arylboronic Acid | Pd(PPh₃)₄, Base | 2-Aryl-1-chloro-4-cyclopentylbenzene | Suzuki-Miyaura Coupling |

| This compound | HNO₃/H₂SO₄ | - | 1-Chloro-4-cyclopentyl-2-nitrobenzene | Nitration |

| This compound | Br₂, FeBr₃ | - | 1-Bromo-2-chloro-5-cyclopentylbenzene | Halogenation |

Functionalization Strategies on the Benzene and Cyclopentyl Rings

Once this compound is synthesized, further functionalization can be achieved on both the aromatic and the aliphatic rings, allowing for the creation of a diverse library of derivatives.

Benzene Ring Functionalization:

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing chloro and cyclopentyl groups direct incoming electrophiles primarily to the ortho and para positions relative to the cyclopentyl group. Since the para position is already occupied by the chlorine atom, substitution is expected to occur at the positions ortho to the cyclopentyl group (and meta to the chloro group). The chlorine atom is a deactivating group, meaning it reduces the rate of electrophilic substitution compared to benzene, while the cyclopentyl group is an activating group. orgsyn.org

Nitration: Treatment of this compound with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the benzene ring, yielding predominantly 1-chloro-4-cyclopentyl-2-nitrobenzene. youtube.comyoutube.comdoubtnut.com

Halogenation: The introduction of another halogen atom, such as bromine, can be achieved using a halogenating agent like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This reaction would yield mainly 1-bromo-2-chloro-5-cyclopentylbenzene. youtube.com

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the aromatic ring, though the deactivating effect of the chlorine atom might necessitate harsher reaction conditions.

Cyclopentyl Ring Functionalization:

Functionalization of the cyclopentyl ring is more challenging and typically involves radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV light could potentially introduce a bromine atom at the carbon of the cyclopentyl ring attached to the benzene ring. This newly introduced functional group can then serve as a handle for further synthetic transformations.

Systematic Investigations of Structure-Reactivity Relationships

The systematic study of how the structure of this compound derivatives influences their reactivity is crucial for designing molecules with specific properties. Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard, allowing for the correlation of physicochemical properties of molecules with their chemical reactivity or biological activity. nih.govglobethesis.comnih.gov

The electronic effects of substituents on the benzene ring can be quantified using Hammett substituent constants (σ). stackexchange.com Electron-donating groups, such as alkyls, generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like the chloro and nitro groups, decrease the ring's reactivity towards electrophiles. orgsyn.org

The steric properties of the substituents also play a significant role. The bulky cyclopentyl group can influence the regioselectivity of reactions by sterically hindering attack at the positions ortho to it.